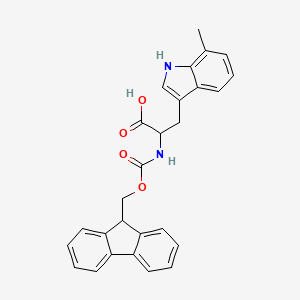

Fmoc-7-methyl-DL-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-16-7-6-12-18-17(14-28-25(16)18)13-24(26(30)31)29-27(32)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-12,14,23-24,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHWPPTURGLCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-7-methyl-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-7-methyl-DL-tryptophan is a chemically modified amino acid derivative that serves as a valuable building block in the field of peptide synthesis and drug discovery. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a methyl group at the 7-position of the indole ring of tryptophan, imparts specific chemical properties that are advantageous for the synthesis of complex peptides and peptidomimetics.[1][2] This guide provides a comprehensive overview of the chemical properties of this compound, detailed protocols for its use, and expert insights into its application in research and development.

The incorporation of the 7-methyl-tryptophan moiety can significantly influence the conformational preferences, hydrophobicity, and ultimately, the biological activity of a peptide. The methyl group introduces steric bulk and alters the electronic environment of the indole ring, which can enhance metabolic stability or modulate interactions with biological targets.[1] The Fmoc protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, providing a reliable method for the site-specific introduction of this modified amino acid.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in peptide synthesis.

| Property | Value | Source |

| Chemical Formula | C₂₇H₂₄N₂O₄ | [1][3][4] |

| Molecular Weight | 440.5 g/mol | [1][3][4] |

| Appearance | White to off-white powder | [1][2] |

| Storage | Long-term at -20°C, short-term at 2-8°C | [1] |

| Chirality | DL-racemate | |

| Melting Point | Not experimentally determined in reviewed sources. Predicted values are available but should be used with caution. | |

| pKa | Not experimentally determined in reviewed sources. Predicted values are available but should be used with caution. |

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical parameter in peptide synthesis, directly impacting coupling efficiency. The bulky and hydrophobic Fmoc group generally confers good solubility in polar aprotic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). The 7-methyl group further enhances the hydrophobicity of the tryptophan side chain, making this compound more lipid-soluble compared to its non-methylated counterpart.[1]

-

High Solubility: DMF, NMP, Dimethyl sulfoxide (DMSO)

-

Moderate Solubility: Tetrahydrofuran (THF)

-

Low Solubility: Dichloromethane (DCM), Water

Expert Insight: The enhanced hydrophobicity can be advantageous for the synthesis of hydrophobic peptides but may require careful solvent selection to prevent aggregation during synthesis. For particularly difficult sequences, a mixture of solvents or the use of additives may be necessary to ensure complete dissolution.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based SPPS. The Fmoc group provides a base-labile protecting group for the α-amino function, allowing for iterative deprotection and coupling cycles to build a peptide chain on a solid support.

General Workflow for Incorporation of this compound

References

A Senior Application Scientist's Guide to the Synthesis and Characterization of Fmoc-7-methyl-DL-tryptophan

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis and characterization of N-α-Fmoc-7-methyl-DL-tryptophan, a key building block in modern peptide chemistry. The introduction of a methyl group at the 7-position of the indole ring offers unique steric and electronic properties, influencing the hydrophobicity and conformational behavior of peptides into which it is incorporated[1]. This guide moves beyond a simple recitation of steps, delving into the rationale behind the chosen methodologies and the critical validation checkpoints required to ensure scientific rigor.

The protocols and characterization data presented herein are designed to be a self-validating system, where the successful synthesis is unequivocally confirmed by a suite of orthogonal analytical techniques.

Strategic Overview: The Synthetic Pathway

The synthesis of Fmoc-7-methyl-DL-tryptophan is most efficiently approached via a two-stage process. First, the core amino acid, 7-methyl-DL-tryptophan, is synthesized. This intermediate is a crucial precursor for various non-ribosomal peptide antibiotics and other bioactive molecules[2][3]. Second, the α-amino group of this synthesized intermediate is protected with the fluorenylmethoxycarbonyl (Fmoc) group. This strategy is often preferred over the methylation of a pre-existing Fmoc-tryptophan due to potential side reactions and challenges in controlling the regioselectivity of the methylation on the indole ring.

The overall workflow is depicted below.

Caption: Overall workflow for the synthesis and characterization.

Synthesis of the 7-Methyl-DL-tryptophan Intermediate

While several routes to 7-methyl-tryptophan exist, including patented methods and enzymatic approaches, a common and reliable laboratory-scale synthesis involves the construction of the amino acid side chain onto a pre-methylated indole core[4][5].

2.1. Rationale for the Synthetic Approach

This pathway leverages the Vilsmeier-Haack formylation to introduce a reactive aldehyde at the 3-position of 7-methylindole. This formyl group then serves as an anchor point for building the alanine side chain via an oxazolone intermediate. This method offers high yields and avoids the use of more hazardous reagents sometimes employed in other tryptophan syntheses[1].

2.2. Experimental Protocol: Synthesis of 7-Methyl-DL-tryptophan

Step 1: Vilsmeier-Haack Formylation of 7-Methylindole

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), cool dimethylformamide (DMF, 2.5 equiv.) to 10°C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise, ensuring the temperature does not exceed 35°C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 7-methylindole (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 40°C.

-

After the addition is complete, stir the reaction mixture at 40°C for 1-2 hours until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is ~7.

-

The resulting precipitate, 7-methyl-3-formylindole, is collected by vacuum filtration, washed with cold water, and dried. A yield of 85-90% is expected[1].

Step 2: Oxazolone Formation and Hydrolysis

-

Combine the dried 7-methyl-3-formylindole (1.0 equiv.), hippuric acid (1.1 equiv.), and anhydrous sodium acetate (1.5 equiv.) in acetic anhydride.

-

Heat the mixture at 80-90°C for 2-3 hours. The formation of the brightly colored 4-((7-methyl-1H-indol-3-yl)methylene)-2-phenyloxazol-5(4H)-one can be monitored by TLC.

-

Cool the mixture and collect the crystalline product by filtration.

-

Suspend the oxazolone intermediate in a solution of hydrochloric acid (e.g., 6M HCl).

-

Reflux the mixture for 4-6 hours to effect hydrolysis of both the oxazolone ring and the benzoyl protecting group.

-

Cool the reaction mixture, neutralize with a suitable base (e.g., NaOH or NH₄OH) to precipitate the crude 7-methyl-DL-tryptophan.

-

Filter the product, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Stage 2: N-α-Fmoc Protection

The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability to acidic conditions and its lability to mild bases like piperidine[1][6]. The protection of the α-amino group of our synthesized 7-methyl-DL-tryptophan is the final synthetic step.

3.1. Causality of Experimental Choices

The use of a biphasic system (an organic solvent and aqueous base) is crucial for this reaction. 7-methyl-DL-tryptophan is soluble in the aqueous basic phase, while the Fmoc-Cl reagent is soluble in the organic phase. The reaction occurs at the interface, and the Fmoc-protected product, being more organic-soluble, preferentially moves into the organic layer, driving the reaction to completion. Sodium bicarbonate provides the necessary basicity to deprotonate the amino group, making it a potent nucleophile, without being so harsh as to cause unwanted side reactions[1].

3.2. Experimental Protocol: Fmoc Protection

-

Suspend 7-methyl-DL-tryptophan (1.0 equiv.) in a 10% aqueous sodium bicarbonate solution.

-

In a separate flask, dissolve 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 equiv.) in a suitable organic solvent like dichloromethane (DCM) or dioxane.

-

Add the Fmoc-Cl solution to the vigorously stirring amino acid suspension.

-

Allow the reaction to proceed at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

-

Once complete, transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amino acid and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product[6].

3.3. Purification

The crude this compound can be purified by recrystallization from a solvent system such as ethyl acetate/hexane or by flash column chromatography on silica gel to achieve high purity (≥98%)[1].

Stage 3: Comprehensive Characterization

Thorough characterization is non-negotiable to confirm the structure and purity of the final product. The combination of mass spectrometry, NMR, and HPLC provides orthogonal data points for unequivocal validation.

4.1. Physicochemical Properties

The fundamental properties of the target molecule are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid | [1][7] |

| Molecular Formula | C₂₇H₂₄N₂O₄ | [7][8] |

| Molecular Weight | 440.5 g/mol | [1][7] |

| Appearance | White to off-white powder | [1][8] |

| Storage | 2-8°C, protect from moisture | [8][9] |

4.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI) is the preferred method for this type of analysis.

-

Expected Mass: For the neutral molecule [M], the expected monoisotopic mass is ~440.17.

-

Observed Ions: In positive ion mode, expect to see the protonated molecule [M+H]⁺ at m/z ≈ 441.18. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z ≈ 439.16 is expected.

-

Technique: LC-MS is ideal as it couples the separation power of HPLC with the detection specificity of MS, providing purity and identity in a single run[10][11]. Tandem MS (MS/MS) can be used to fragment the parent ion, yielding characteristic fragments of the Fmoc group (m/z 179) and the tryptophan side chain, further confirming the structure.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, serving as a definitive structural fingerprint. While a specific spectrum for this compound is not widely published, the expected shifts can be reliably predicted based on spectra of similar compounds like Fmoc-L-tryptophan[12][13][14].

-

¹H NMR: The spectrum will show characteristic signals for the Fmoc group (multiple aromatic protons between 7.2-7.9 ppm), the tryptophan backbone (α-H, β-CH₂), the indole ring protons, and the unique singlet for the 7-methyl group.

-

¹³C NMR: The carbon spectrum will confirm the presence of all 27 carbons, including the carbonyl carbons of the acid and the carbamate, the aromatic carbons of the Fmoc and indole rings, and the aliphatic carbons of the backbone and methyl group.

4.4. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of Fmoc-amino acids[6].

Protocol: Analytical RP-HPLC

-

Column: C18, 3-5 µm particle size (e.g., 4.6 x 150 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is typically effective.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm or 301 nm to detect the Fmoc group, and 280 nm for the indole ring[6].

-

Purity Specification: For use in peptide synthesis, a purity of ≥98% is required.

Visualization of the Final Product

The structure of N-α-Fmoc-7-methyl-DL-tryptophan highlights the key functional groups that dictate its chemical behavior.

Caption: Key functional regions of the target molecule.

Conclusion

This guide outlines a robust and verifiable pathway for the synthesis and characterization of this compound. By understanding the chemical principles behind each step—from the Vilsmeier-Haack reaction to the biphasic Fmoc protection—researchers can troubleshoot and optimize the process effectively. The rigorous analytical workflow ensures that the final product meets the high purity standards required for its successful application in peptide synthesis and drug discovery, enabling the exploration of novel peptide structures with enhanced biological properties.

References

- 1. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 7-Methyl-DL-tryptophan | i-FAB [i-fab.org]

- 4. CN112062705A - Synthesis method of 7-methyltryptophan - Google Patents [patents.google.com]

- 5. soc.chim.it [soc.chim.it]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C27H24N2O4 | CID 46737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. N-Fmoc-7-methyl-DL- tryptophan [echobiosystems.com]

- 10. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nalpha-FMOC-L-Tryptophan(35737-15-6) 1H NMR [m.chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Fmoc-7-methyl-DL-tryptophan CAS number and molecular weight.

An In-Depth Technical Guide to Fmoc-7-methyl-DL-tryptophan: A Versatile Building Block in Peptide Chemistry

Introduction: Beyond the Canonical Amino Acids

In the realm of peptide science and drug development, the twenty canonical amino acids form the fundamental alphabet of protein structure. However, the strategic incorporation of non-canonical amino acids offers a powerful tool to modulate the pharmacological properties of synthetic peptides. This compound is one such engineered building block, designed to impart unique structural and functional characteristics to peptide-based therapeutics. This guide provides a comprehensive overview of its properties, applications, and the technical considerations for its use in solid-phase peptide synthesis (SPPS).

The core structure features a tryptophan core, essential for various biological functions, modified with two key chemical moieties. The first is the 9-fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group for the α-amino function, which is central to modern orthogonal peptide synthesis strategies.[1][2][3] The second is a methyl group at the 7-position of the indole side chain. This seemingly subtle modification introduces significant steric and electronic changes that can enhance metabolic stability, modulate receptor binding affinity, and increase the hydrophobicity of the resulting peptide.[1][2]

This guide will delve into the physicochemical properties of this compound, detail its application in SPPS, and explore its utility in the design of novel therapeutics, particularly in the fields of neurobiology and oncology.[2][4]

Physicochemical Properties and Handling

This compound is a synthetic amino acid derivative typically supplied as a white to off-white lyophilized powder.[2][5] Careful handling and storage are crucial to maintain its integrity.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₂₄N₂O₄ | [1][2][5][6][7] |

| Molecular Weight | ~440.5 g/mol | [1][2][6] |

| Appearance | White to off-white powder | [1][2] |

| CAS Number | 138775-53-8 (for DL-racemic mixture) | [5][6] |

| 1808268-53-2 (for L-enantiomer) | [1][8][9][10] | |

| Purity | Typically ≥95% | [5][8] |

| Storage Conditions | Long-term: -20°C; Short-term: 2-8°C. Avoid repeated freeze-thaw cycles. | [1][2][5] |

It is important to note the distinction in CAS numbers. The number 138775-53-8 typically refers to the racemic mixture (DL-tryptophan derivative), while 1808268-53-2 is assigned to the specific L-enantiomer, which is more commonly used in the synthesis of biologically active peptides that mimic natural protein structures.[1][5][6][8][9][10] The D-enantiomer is also available for applications such as the synthesis of peptide libraries for high-throughput screening or to enhance stability against enzymatic degradation.[2]

Core Concepts in Application

The Role of the Fmoc Group in SPPS

The Fmoc group is the cornerstone of the most widely used strategy for solid-phase peptide synthesis.[3] Its utility lies in its orthogonality to the acid-labile protecting groups typically used for amino acid side chains. The Fmoc group is stable under the acidic conditions used for final cleavage of the peptide from the resin but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11]

This orthogonal protection scheme allows for the stepwise assembly of a peptide chain under mild conditions, which is crucial for the synthesis of complex or modified peptides, including those containing post-translational modifications.[3]

Impact of the 7-Methyl Indole Substitution

The methylation of the tryptophan indole ring at the 7-position is a strategic modification that can profoundly influence the final peptide's properties:

-

Enhanced Hydrophobicity: The addition of a methyl group increases the lipophilicity of the tryptophan side chain. This can enhance the peptide's ability to cross cell membranes or improve its binding affinity within hydrophobic pockets of target proteins.[1]

-

Steric Influence: The methyl group can introduce steric hindrance that may lock the peptide into a more favorable bioactive conformation or, conversely, prevent undesirable interactions.

-

Metabolic Stability: The indole ring of tryptophan is susceptible to enzymatic oxidation. Methylation can sterically hinder the approach of metabolic enzymes, thereby increasing the in vivo half-life of the peptide therapeutic.

-

Modulation of Receptor Binding: Tryptophan derivatives are precursors to neurotransmitters like serotonin.[4] The 7-methyl group can alter the electronic properties of the indole ring, potentially fine-tuning the binding affinity and selectivity for specific receptor subtypes, such as serotonin receptors, making it a valuable tool in the development of treatments for mood disorders.[1][4]

Experimental Protocol: Incorporation of this compound via SPPS

The following is a generalized, step-by-step protocol for the manual incorporation of this compound into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).

Materials:

-

Fmoc-Rink Amide resin

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Washing solvent: Isopropanol

Protocol Steps:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection (of the resin or preceding amino acid):

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain and repeat the deprotection step once more.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to activate it. The solution will typically change color.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally isopropanol (2 times) to remove unreacted reagents and byproducts.

-

-

Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., Trifluoroacetic acid with scavengers like triisopropylsilane and water).

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Applications in Drug Development

The unique properties conferred by the 7-methyl-tryptophan modification make this amino acid derivative a valuable component in the design of peptide-based drugs.

Case Study: Modulating Serotonin Receptor Activity

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major class of drug targets for treating a wide range of central nervous system disorders, including depression, anxiety, and migraines.[1] Peptides that can selectively modulate these receptors are of significant therapeutic interest.

By incorporating 7-methyl-tryptophan into a peptide sequence, researchers can fine-tune the interaction with the serotonin receptor's binding pocket. The indole nucleus of tryptophan is known to be a key pharmacophore for serotonin receptor ligands. The 7-methyl group can enhance binding affinity through favorable hydrophobic interactions and by orienting the peptide for optimal engagement with the receptor. This strategy is being explored to develop more potent and selective peptide-based agonists or antagonists for various 5-HT receptor subtypes.

Caption: Simplified signaling pathway of a peptide containing 7-methyl-tryptophan modulating a serotonin G-protein coupled receptor.

Conclusion

This compound represents a sophisticated tool in the peptide chemist's arsenal. By moving beyond the canonical amino acid repertoire, this building block allows for the rational design of peptides with enhanced stability, tailored hydrophobicity, and fine-tuned receptor interactions. Its straightforward integration into standard Fmoc-SPPS protocols makes it an accessible and powerful option for researchers and drug developers aiming to create the next generation of peptide therapeutics. The continued exploration of such non-canonical amino acids will undoubtedly push the boundaries of peptide science and lead to novel treatments for a host of diseases.

References

- 1. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Fmoc-7-methyl-DL- tryptophan [echobiosystems.com]

- 6. This compound | C27H24N2O4 | CID 46737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. N-Fmoc-7-methyl-L-tryptophan 95% | CAS: 1808268-53-2 | AChemBlock [achemblock.com]

- 9. omizzur.com [omizzur.com]

- 10. N-Fmoc-7-methyl-L-tryptophan | C27H24N2O4 | CID 90460691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

A Technical Guide to the Spectroscopic Characterization of Fmoc-7-methyl-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fmoc-7-methyl-DL-tryptophan in Peptide Synthesis

This compound is a synthetically modified amino acid that plays a crucial role in the fields of peptide chemistry and drug discovery. The incorporation of a methyl group at the 7-position of the indole ring of tryptophan introduces unique steric and electronic properties that can significantly influence the conformation, stability, and biological activity of peptides.[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino function is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the controlled, sequential assembly of amino acids into complex peptide chains under mild conditions.[1] Understanding the precise chemical structure and purity of this building block is paramount for its effective use, and for this, high-resolution spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable. This guide provides an in-depth analysis of the expected NMR and MS data for this compound, offering a framework for its characterization.

Molecular Structure and Key Features

This compound (C₂₇H₂₄N₂O₄, Molecular Weight: 440.5 g/mol ) is comprised of three key structural components: the fluorenylmethoxycarbonyl (Fmoc) group, the tryptophan core, and the 7-methyl indole side chain.[1][2] Each of these components will give rise to characteristic signals in the NMR and mass spectra.

References

The Biological Activity of Peptides Containing 7-Methyl-Tryptophan: A Technical Guide for Researchers

Introduction: The Subtle Power of a Methyl Group

In the intricate world of peptide science and drug discovery, even the smallest molecular modification can unlock profound changes in biological activity. The incorporation of non-canonical amino acids is a cornerstone of modern peptide chemistry, offering a powerful toolkit to enhance therapeutic properties, probe biological systems, and design novel molecular entities. Among these, 7-methyl-tryptophan (7-Me-Trp) stands out as a subtle yet potent modification of the versatile tryptophan residue.

The addition of a single methyl group to the C7 position of the indole ring may seem minor, but it imparts significant alterations to the physicochemical properties of the tryptophan side chain. This, in turn, can influence the peptide's overall conformation, hydrophobicity, and its interactions with biological targets.[1][2] This guide provides an in-depth exploration of the biological activity of peptides containing 7-methyl-tryptophan, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, biophysical characterization, and biological applications of these modified peptides, providing both theoretical understanding and practical experimental guidance.

I. Synthesis and Incorporation of 7-Methyl-Tryptophan into Peptides

The journey to understanding the biological activity of 7-Me-Trp-containing peptides begins with their synthesis. The primary method for this is Solid-Phase Peptide Synthesis (SPPS), a robust and widely adopted technique that allows for the stepwise assembly of a peptide chain on a solid support.

A. The Building Block: Fmoc-L-7-methyl-tryptophan

The key reagent for incorporating 7-methyl-tryptophan into a peptide sequence via SPPS is the Fmoc-protected amino acid derivative, N-α-(9-fluorenylmethoxycarbonyl)-L-7-methyl-tryptophan. The Fmoc group serves to protect the α-amino group during the coupling of the subsequent amino acid in the sequence.

B. Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized protocol for the manual SPPS of a peptide containing 7-methyl-tryptophan using Fmoc/tBu chemistry. This protocol should be optimized based on the specific peptide sequence and available instrumentation.

Experimental Protocol: Manual Fmoc-SPPS of a 7-Me-Trp Containing Peptide

-

Resin Selection and Swelling:

-

Choose an appropriate resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

-

Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes.

-

-

Fmoc-Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's functional group or the previously coupled amino acid.

-

Repeat the piperidine treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vessel, activate the Fmoc-protected amino acid (including Fmoc-L-7-methyl-tryptophan) by dissolving it in DMF with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA).

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a colorimetric test such as the Kaiser test.

-

-

Washing:

-

After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

-

Repeat Deprotection and Coupling Cycles:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Final Deprotection and Cleavage:

-

Once the peptide chain is fully assembled, wash the resin with DCM.

-

Treat the resin with a cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the solid support. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

-

Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (MS) to confirm its molecular weight and by analytical HPLC to assess its purity.

-

}

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a 7-methyl-tryptophan containing peptide.II. Biophysical and Structural Characterization

The introduction of the 7-methyl group can subtly alter the biophysical properties of a peptide, which can have a cascading effect on its structure and, ultimately, its biological function.

A. Impact on Conformation and Helicity

The methyl group at the 7-position of the indole ring increases the steric bulk and hydrophobicity of the tryptophan side chain. This can influence the local secondary structure of the peptide. Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[3][4]

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

-

Sample Preparation:

-

Dissolve the purified peptide in an appropriate buffer (e.g., phosphate buffer) to a final concentration of 50-100 µM.

-

Ensure the buffer has low absorbance in the far-UV region (190-250 nm).

-

-

Instrument Setup:

-

Use a quartz cuvette with a path length of 1 mm.

-

Calibrate the CD spectropolarimeter according to the manufacturer's instructions.

-

-

Data Acquisition:

-

Record the CD spectrum from 250 nm down to 190 nm at a controlled temperature (e.g., 25°C).

-

Collect multiple scans and average them to improve the signal-to-noise ratio.

-

Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

-

-

Data Analysis:

-

Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

-

Analyze the shape of the spectrum to determine the predominant secondary structure. α-helices typically show negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm. β-sheets exhibit a negative band around 218 nm.

-

By comparing the CD spectra of a peptide with and without the 7-methyl-tryptophan modification, researchers can gain insights into how this substitution affects the peptide's helicity or propensity to form other secondary structures.

B. Fluorescence Properties: A Built-in Probe

Tryptophan is an intrinsic fluorophore, and its fluorescence is highly sensitive to the local environment.[5][6] The 7-methyl group can modulate these fluorescent properties.

| Property | Unmodified Tryptophan | 7-Methyl-Tryptophan | Rationale for Change |

| Excitation Max (λex) | ~280 nm | ~285 nm | The methyl group can slightly alter the electronic properties of the indole ring. |

| Emission Max (λem) | ~350 nm (in water) | May show a slight blue or red shift depending on the environment. | Changes in the polarity of the microenvironment around the indole ring due to the methyl group. |

| Quantum Yield (ΦF) | Variable | Can be higher or lower depending on the peptide sequence and conformation. | The methyl group can influence non-radiative decay pathways.[7][8][9] |

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the peptide (1-10 µM) in a suitable buffer.

-

-

Instrument Setup:

-

Use a quartz cuvette.

-

Set the excitation wavelength to ~285 nm for selective excitation of 7-methyl-tryptophan.

-

-

Data Acquisition:

-

Record the emission spectrum from ~300 nm to ~450 nm.

-

Measure the fluorescence intensity at the emission maximum.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the fluorescence spectrum of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) under the same experimental conditions.

-

Calculate the quantum yield of the peptide using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

C. Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about peptides in solution.[10] By analyzing the chemical shifts and nuclear Overhauser effects (NOEs), the three-dimensional structure of a 7-Me-Trp containing peptide can be determined. The methyl group on the indole ring will have a characteristic chemical shift in the ¹H NMR spectrum, providing a unique probe for its local environment.

III. Biological Activities and Therapeutic Potential

The incorporation of 7-methyl-tryptophan can significantly impact the biological activity of peptides, leading to enhanced potency, selectivity, and metabolic stability.

A. Antimicrobial Activity

Tryptophan-rich peptides are known for their antimicrobial properties.[11][12][13] The increased hydrophobicity imparted by the 7-methyl group can enhance the interaction of the peptide with bacterial membranes, leading to improved antimicrobial efficacy.

| Peptide | Target Organism | MIC (µg/mL) | Reference |

| Pac-525 (Ac-KWRRWVRWI-NH₂) | E. coli | 2 | [11] |

| Pac-525 (Ac-KWRRWVRWI-NH₂) | S. aureus | 4 | [11] |

| Cecropin B2 | E. coli | 0.207 | [14] |

| Cecropin B1 | S. aureus | 3 | [14] |

Note: These values are for tryptophan-rich peptides and serve as a reference. Specific MIC values for 7-methyl-tryptophan containing peptides are not widely reported in publicly available literature.

}

Caption: Proposed mechanism of action for antimicrobial peptides containing 7-methyl-tryptophan.B. Anticancer Activity

Similar to their antimicrobial effects, the enhanced hydrophobicity of 7-Me-Trp containing peptides can lead to increased interactions with the membranes of cancer cells, which often have a different lipid composition compared to normal cells.[15] This can result in selective cytotoxicity towards cancer cells.

| Peptide/Compound | Cell Line | IC50 (µM) | Reference |

| Tryptanthrin derivative 10a | hIDO2 expressing cells | 0.45 ± 0.2 | [16] |

| Tryptanthrin derivative 11c | hIDO2 expressing cells | 1.2 ± 0.5 | [16] |

| Melittin | MCF-7 | 10.22 µg/mL | [17] |

| Melittin | Hepa 1-6 | 6.39 µg/mL | [17] |

Note: These values are for tryptophan derivatives and a tryptophan-containing peptide. Specific IC50 values for peptides containing 7-methyl-tryptophan are not widely available.

The anticancer mechanism may involve membrane disruption, as with antimicrobial peptides, or could involve interactions with intracellular targets. Further research is needed to elucidate the specific signaling pathways affected by 7-Me-Trp containing peptides in cancer cells.

C. Receptor Binding and Modulation

The altered conformation and electronic properties of the 7-methyl-tryptophan side chain can influence the binding affinity and selectivity of a peptide for its target receptor. This is a critical aspect of drug design, where fine-tuning peptide-receptor interactions is paramount.

Experimental Protocol: Receptor Binding Assay (General)

-

Reagent Preparation:

-

Prepare a source of the target receptor (e.g., cell membranes expressing the receptor).

-

Synthesize a radiolabeled or fluorescently labeled version of the peptide ligand.

-

-

Binding Reaction:

-

Incubate the receptor preparation with the labeled ligand in a suitable buffer.

-

For competition assays, include varying concentrations of the unlabeled test peptide (e.g., the 7-Me-Trp containing peptide).

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound ligand from the free ligand. This can be achieved through filtration or size-exclusion chromatography.

-

-

Quantification:

-

Quantify the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.

-

-

Data Analysis:

-

Plot the amount of bound ligand as a function of the concentration of the unlabeled competitor.

-

Fit the data to a suitable binding model to determine the binding affinity (e.g., Ki or IC50).

-

IV. Future Perspectives and Conclusion

The incorporation of 7-methyl-tryptophan into peptides represents a promising strategy for the development of novel therapeutics and research tools. While the full scope of its impact on biological activity is still being explored, the available evidence suggests that this subtle modification can lead to significant enhancements in antimicrobial and anticancer potency.

Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing and testing libraries of peptides with 7-methyl-tryptophan at various positions to build a comprehensive understanding of its effects.

-

Elucidation of Molecular Mechanisms: Utilizing advanced techniques such as cryo-electron microscopy and molecular dynamics simulations to visualize the interactions of 7-Me-Trp containing peptides with their biological targets at the atomic level.[18][19]

-

Exploration of New Therapeutic Areas: Investigating the potential of these modified peptides in other disease areas where tryptophan-mediated interactions are important, such as neurodegenerative and metabolic disorders.

References

- 1. Chemical modifications of tryptophan residues in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-function relationships in the tryptophan-rich, antimicrobial peptide indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution [scirp.org]

- 4. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. embl.org [embl.org]

- 6. cmb.i-learn.unito.it [cmb.i-learn.unito.it]

- 7. Fluorescence of Tryptophan in Designed Hairpin and Trp-cage Miniproteins: Measurements of Fluorescence Yields and Calculations by Quantum Mechanical Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Conformational analysis of tryptophan in solution using nuclear magnetic resonance methods - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Melittin Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Open Search-Based Proteomics Reveals Widespread Tryptophan Modifications Associated with Hypoxia in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Strategic Incorporation of Methylated Tryptophan in Peptide Chemistry: A Technical Guide for Drug Development

Foreword: Beyond the Canonical – The Rise of Methylated Tryptophan in Peptide Therapeutics

In the landscape of modern drug discovery, peptides have emerged as highly specific and potent therapeutic agents.[1] However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability and low bioavailability.[2][3] The strategic modification of peptide backbones and side chains offers a powerful avenue to overcome these hurdles. Among these modifications, the methylation of tryptophan residues has garnered significant attention for its ability to profoundly influence the physicochemical and biological properties of peptides.[4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, incorporation, and functional consequences of methylated tryptophan in peptide chemistry. We will delve into the causality behind experimental choices, providing field-proven insights to empower the rational design of next-generation peptide therapeutics.

The Methylated Tryptophan Toolbox: Synthesis and Strategic Considerations

The introduction of a methyl group to the tryptophan indole ring or its alpha-amino group can be achieved at various positions, each imparting distinct properties to the resulting peptide. The most common modifications involve methylation at the indole nitrogen (N1-methylation) and the alpha-carbon (α-methylation).

Synthesis of N1-Methylated Tryptophan Derivatives

N1-methylation of the tryptophan indole ring is a valuable strategy to enhance metabolic stability and modulate receptor interactions.[4][6] The synthesis of Nα-protected N1-methyl-L-tryptophan derivatives, suitable for solid-phase peptide synthesis (SPPS), is a critical first step. A general and efficient protocol for the N1-alkylation of Nα-protected tryptophans has been developed, providing a quick and epimerization-free route to these valuable building blocks.[7]

Experimental Protocol: Synthesis of Fmoc-N1-Methyl-L-Tryptophan

This protocol outlines a common method for the synthesis of Fmoc-protected N1-methyl-L-tryptophan.

-

Protection of the α-amino group: Commercially available L-tryptophan is first protected with the fluorenylmethyloxycarbonyl (Fmoc) group using standard procedures to yield Fmoc-L-Trp-OH.

-

N1-methylation:

-

Dissolve Fmoc-L-Trp-OH in a suitable aprotic solvent, such as dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the indole nitrogen.

-

Introduce the methylating agent, typically methyl iodide (CH₃I), and allow the reaction to proceed at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and purification:

-

Quench the reaction with water and acidify the solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain pure Fmoc-N1-Me-L-Trp-OH.

-

Causality Behind Experimental Choices:

-

The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the indole nitrogen without competing reactions.

-

DMF is an excellent solvent for this reaction due to its high polarity and ability to dissolve both the starting material and the reagents.

-

Purification by column chromatography is essential to remove any unreacted starting material and byproducts, ensuring the high purity required for successful peptide synthesis.[4]

Synthesis of α-Methyl-L-Tryptophan Derivatives

α-Methylation of tryptophan introduces a chiral center at the α-carbon, which can significantly restrict the conformational flexibility of the peptide backbone and enhance resistance to enzymatic degradation.[8] The synthesis of enantiomerically pure α-methyl-L-tryptophan is more challenging but can be achieved through various asymmetric synthesis strategies.[9]

Incorporation of Methylated Tryptophan into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of methylated tryptophan derivatives into a growing peptide chain is typically performed using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc/tBu chemistry.[10] However, the steric hindrance introduced by the methyl group, particularly in N-methylated residues, can pose challenges during the coupling step.[11][12]

Experimental Protocol: SPPS Incorporating Fmoc-N1-Methyl-L-Tryptophan

This protocol outlines the key steps for incorporating an N1-methylated tryptophan residue into a peptide sequence.

-

Resin preparation: Start with a suitable solid support (e.g., Rink amide resin) and perform the initial coupling of the first amino acid.

-

Fmoc deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.

-

Coupling of Fmoc-N1-Me-L-Trp-OH:

-

Pre-activate a solution of Fmoc-N1-Me-L-Trp-OH (3-5 equivalents) with a suitable coupling reagent, such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a base like diisopropylethylamine (DIPEA).

-

Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. Microwave-assisted coupling can significantly enhance the efficiency for sterically hindered residues.[13]

-

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Capping (optional but recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Repeat: Continue the cycle of deprotection, coupling, and washing for the subsequent amino acids in the sequence.

-

Cleavage and deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove the side-chain protecting groups. Peptides containing tryptophan often benefit from the inclusion of scavengers like dithiothreitol (DTT) in the cleavage cocktail to prevent side reactions.[14][15]

-

Purification and characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.[10][16]

Causality Behind Experimental Choices:

-

The use of potent coupling reagents like HATU or HBTU is crucial to overcome the steric hindrance of the methylated tryptophan and ensure efficient peptide bond formation.[12]

-

Microwave assistance can accelerate the coupling kinetics, leading to higher yields and purities, especially for difficult couplings.[13]

-

The choice of cleavage cocktail is critical to ensure complete deprotection and minimize side reactions. TIS is an effective scavenger for the tert-butyl cations generated during the cleavage of tBu-based protecting groups.[15]

Workflow for SPPS of a Peptide Containing N1-Methyl-Tryptophan

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating N1-methyl-tryptophan.

The Impact of Tryptophan Methylation on Peptide Properties

The introduction of a methyl group to tryptophan can have a profound impact on the structural and functional properties of a peptide.

Conformational Effects

Methylation can significantly influence the local and global conformation of a peptide.[17][18] N-methylation of the peptide backbone restricts the rotation around the Cα-N bond, which can favor specific secondary structures like β-turns.[3] This conformational constraint can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding affinity. The fluorescence properties of tryptophan are also sensitive to its local environment and can be used to probe conformational changes upon methylation.[17][19]

Enhanced Proteolytic Stability

One of the most significant advantages of incorporating methylated amino acids is the increased resistance to enzymatic degradation.[2] The methyl group can sterically hinder the approach of proteases to the scissile peptide bond, thereby increasing the in vivo half-life of the peptide therapeutic.[3] For example, substitution of L-tryptophan with α-methyl-L-tryptophan in a gastrin-releasing peptide receptor (GRPR) ligand resulted in a compound with significantly improved in vivo stability.[8]

Modulation of Receptor Binding Affinity

The effect of tryptophan methylation on receptor binding is context-dependent. In some cases, the conformational constraints imposed by methylation can lead to a significant increase in binding affinity by locking the peptide in its bioactive conformation.[8] In other instances, the methyl group may introduce unfavorable steric clashes with the receptor binding pocket, leading to a decrease in affinity. Therefore, a systematic "methyl scan," where each residue is sequentially replaced with its methylated counterpart, can be a valuable strategy to identify key positions for beneficial modification.[3]

Increased Hydrophobicity and Membrane Permeability

Methylation increases the lipophilicity of the amino acid residue, which can enhance the peptide's ability to cross cell membranes.[6][20] This is a particularly important consideration for developing orally bioavailable peptide drugs. The increased hydrophobicity can be quantified by determining the chromatographic hydrophobicity index.[20]

Table 1: Effects of Tryptophan Methylation on Peptide Properties

| Property | Effect of N-Methylation | Effect of α-Methylation | Rationale |

| Conformational Flexibility | Decreased | Significantly Decreased | Steric hindrance restricts bond rotation. |

| Proteolytic Stability | Increased | Significantly Increased | Steric hindrance prevents protease binding.[2][8] |

| Receptor Binding Affinity | Variable | Variable | Depends on the specific peptide-receptor interaction.[3][8] |

| Hydrophobicity | Increased | Increased | Addition of a nonpolar methyl group.[20] |

| Membrane Permeability | Potentially Increased | Potentially Increased | Increased lipophilicity can improve passive diffusion.[3][6] |

Analytical Characterization of Peptides Containing Methylated Tryptophan

Accurate characterization of synthetic peptides containing methylated tryptophan is essential to confirm their identity, purity, and structural integrity.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are routinely used to determine the molecular weight of the synthesized peptide, confirming the successful incorporation of the methylated tryptophan residue.[10][16] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the location of the modification.[21]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary tool for assessing the purity of the synthetic peptide and for its purification.[10] The retention time of the methylated peptide will typically be longer than its non-methylated counterpart due to the increased hydrophobicity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are powerful tools for elucidating the three-dimensional structure of peptides in solution.[6][17] NMR can provide detailed information about the conformational changes induced by tryptophan methylation.

Workflow for Characterization of a Methylated Tryptophan-Containing Peptide

Caption: Analytical workflow for the purification and characterization of synthetic peptides.

Conclusion and Future Perspectives

The incorporation of methylated tryptophan represents a sophisticated and highly effective strategy for optimizing the therapeutic potential of peptide-based drug candidates. By carefully considering the site of methylation and its impact on peptide conformation, stability, and receptor interactions, researchers can rationally design novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. As our understanding of the intricate interplay between peptide structure and function continues to grow, the strategic use of methylated tryptophan and other non-canonical amino acids will undoubtedly play an increasingly important role in the future of drug development. The methodologies and insights presented in this guide provide a solid foundation for scientists to harness the power of tryptophan methylation in their pursuit of innovative and effective peptide medicines.

References

- 1. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]

- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Lipid interactions of acylated tryptophan-methylated lactoferricin peptides by solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Substitution of l-Tryptophan by α-Methyl-l-Tryptophan in 177Lu-RM2 Results in 177Lu-AMTG, a High-Affinity Gastrin-Releasing Peptide Receptor Ligand with Improved In Vivo Stability | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 9. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 10. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 14. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Conformational Effects on Tryptophan Fluorescence in Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Conformational effects on tryptophan fluorescence in cyclic hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Structural and Functional Distinctions Between Fmoc-7-methyl-DL-tryptophan and Native Fmoc-tryptophan

Executive Summary

In the landscape of synthetic peptide chemistry, the strategic modification of amino acid side chains is a cornerstone of innovation. It allows for the fine-tuning of peptide conformation, stability, and biological activity. Tryptophan, with its unique indole side chain, is a frequent target for such modifications. This guide provides a detailed technical analysis of the structural and functional differences between the standard Nα-Fmoc-L-tryptophan and its synthetically modified analogue, Fmoc-7-methyl-DL-tryptophan. The introduction of a single methyl group at the 7-position of the indole ring, a seemingly minor alteration, imparts significant changes in steric, electronic, and hydrophobic properties. Understanding these differences is critical for researchers aiming to leverage this modification in solid-phase peptide synthesis (SPPS) and rational drug design.

Core Structural Analysis: The Impact of C7-Methylation

The fundamental difference between the two molecules is the presence of a methyl group (-CH₃) on the C7 position of the indole ring in this compound. Native Fmoc-tryptophan possesses a hydrogen atom at this position. Both molecules share the essential Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is foundational to their application in modern peptide synthesis.[1][2][3]

The diagram below illustrates the core structures, highlighting the key point of differentiation.

Caption: Comparative structures of native and 7-methylated Fmoc-tryptophan.

Comparative Physicochemical Properties

The addition of the methyl group directly influences the molecule's physical and chemical characteristics. These differences, while subtle, have significant downstream effects on solubility, reactivity, and biological interactions.

| Property | Fmoc-L-tryptophan (Native) | This compound | Rationale for Difference |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid[4] | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid[5] | Reflects the presence of the methyl group at the C7 position. |

| Molecular Formula | C₂₆H₂₂N₂O₄[4][6] | C₂₇H₂₄N₂O₄[1][5] | Addition of one carbon and two hydrogen atoms (-CH₂). |

| Molecular Weight | ~426.46 g/mol [4][6] | ~440.5 g/mol [1][5] | Increased mass due to the added methyl group. |

| CAS Number | 35737-15-6[4][6] | 138775-53-8[5] (DL form) | Unique identifiers for distinct chemical compounds. |

| Appearance | White to off-white powder[3] | White to off-white or light pink powder[1][2] | Generally similar, with slight variations based on purity and synthesis batch. |

| XLogP3 (Hydrophobicity) | 4.1[4] | 5.1[5] | The alkyl methyl group is nonpolar, increasing the molecule's overall lipophilicity. |

| Solubility | Soluble in organic solvents like DMF, DMSO[3]. | More lipid-soluble compared to the native form[1]. | Increased hydrophobicity leads to better solubility in nonpolar solvents and reduced solubility in aqueous media. |

The Mechanistic Impact of the 7-Methyl Group

The true significance of the 7-methyl modification lies in how it alters the behavior of the tryptophan side chain in three key areas: sterics, electronics, and hydrophobicity.

Steric Hindrance

The methyl group is significantly larger than a hydrogen atom, introducing steric bulk on the indole ring proximal to the peptide backbone.

Caption: Steric influence of the C7-methyl group on conformation and interaction.

-

Causality: This added bulk can restrict the rotational freedom of the side chain around the Cα-Cβ and Cβ-Cγ bonds.

-

Experimental Consequence: In peptide synthesis, this may lead to slightly slower coupling kinetics during SPPS, as the approach of the incoming activated amino acid is more hindered. For the final peptide, it can enforce specific conformational preferences, which can be a powerful tool for stabilizing secondary structures like helices or turns.

Electronic Effects

The methyl group is a weak electron-donating group (EDG) via hyperconjugation and induction.

-

Causality: It pushes electron density into the aromatic indole ring system. This subtly alters the nucleophilicity and reactivity of the indole ring itself.

-

Experimental Consequence:

-

Side Reaction Prevention: The indole ring of tryptophan is susceptible to oxidation and alkylation by carbocations during the acidic trifluoroacetic acid (TFA) cleavage step in SPPS. The increased electron density from the methyl group may slightly alter this susceptibility. However, for native tryptophan, protection of the indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH) is the most common and effective strategy to prevent these side reactions.[7][8][9]

-

π-Stacking Interactions: The modified electronic nature of the indole ring can influence its ability to participate in π-stacking interactions with other aromatic residues (e.g., Phe, Tyr, His) or with receptor binding pockets.[10][11][12] This can be leveraged to either enhance or diminish binding affinity in drug design.

-

Hydrophobicity

As quantified by the higher XLogP3 value, the 7-methyl modification significantly increases the hydrophobicity of the tryptophan side chain.[1][4][5]

-

Causality: The nonpolar alkyl nature of the methyl group reduces the overall polarity of the side chain.

-

Experimental Consequence:

-

Peptide Stability: Increased hydrophobicity can enhance a peptide's resistance to proteolytic degradation by making it a poorer substrate for aqueous-phase proteases.[2]

-

Pharmacokinetics: In drug development, higher lipophilicity can improve a peptide's ability to cross cell membranes, potentially enhancing bioavailability.

-

Purification Challenges: Conversely, peptides incorporating this residue may exhibit reduced solubility in aqueous buffers, potentially complicating HPLC purification and requiring the use of organic modifiers.

-

Applications in Peptide Synthesis and Drug Development

The choice between native Fmoc-tryptophan and its 7-methylated counterpart is a strategic decision driven by the desired final properties of the peptide.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The core methodology for incorporating either amino acid via Fmoc-SPPS is conserved. The 7-methyl group does not necessitate a fundamental change in protocol, but may require optimization of coupling times.

Caption: Standard Fmoc-SPPS cycle for amino acid incorporation.

Protocol Insight: When using this compound, it is advisable to monitor the coupling reaction efficiency using a method like the Kaiser test. Due to potential steric hindrance, an extended coupling time or a double coupling strategy may be required to ensure the reaction proceeds to completion, preventing deletion sequences in the final peptide product.

Strategic Use in Drug Development

The 7-methyl modification is a valuable tool for lead optimization in peptide-based drug discovery.[2][13]

-

Receptor Specificity: By introducing conformational constraints, the methyl group can lock the peptide into a bioactive conformation, increasing its affinity and specificity for a particular biological target.[2]

-

Metabolic Stability: As mentioned, the increased hydrophobicity can shield the peptide from enzymatic degradation, prolonging its circulatory half-life.

-

Bioavailability: The enhanced lipophilicity can be a key factor in developing peptides with improved oral or transdermal bioavailability.

Conclusion

The structural distinction between this compound and native Fmoc-tryptophan is defined by a single methyl group. However, this modification is far from trivial. It induces a cascade of changes to the molecule's steric profile, electronic distribution, and hydrophobicity. These changes provide peptide chemists and drug developers with a powerful method to rationally engineer peptides with enhanced stability, constrained conformations, and modulated biological activity. While native Fmoc-tryptophan remains the default choice for mimicking natural sequences, the 7-methylated analogue is an indispensable tool for creating novel peptide therapeutics and advanced biomaterials.

References

- 1. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 35737-15-6: Fmoc-L-tryptophan | CymitQuimica [cymitquimica.com]

- 4. Fmoc-L-tryptophan | C26H22N2O4 | CID 978343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C27H24N2O4 | CID 46737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Fmoc-Trp(Boc)-OH | 143824-78-6 | Benchchem [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]

- 10. Structural studies of the interaction between indole derivatives and biologically important aromatic compounds. Part 19. Effect of base methylation on the ring-stacking interaction between tryptophan and guanine derivatives: a nuclear magnetic resonance investigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Interaction of indole derivatives with biologically important aromatic compounds. Part 22. Importance of simultaneous co-operation of hydrogen-bond pairing and stacking interactions for recognition of guanine base by a peptide: X-ray crystal analysis of 7-methylguanosine-5′-phosphate–tryptophanylglutamic acid complex - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. chemimpex.com [chemimpex.com]

The Strategic Significance of 7-Methyl-Tryptophan in Natural Product Bioactivity and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The methylation of natural product scaffolds is a key evolutionary strategy employed by nature to fine-tune biological activity. Among these modifications, the methylation of tryptophan at the C-7 position of its indole ring represents a subtle yet profound alteration with significant consequences for molecular interaction and function. 7-methyl-tryptophan (7-Me-Trp) serves as a crucial biosynthetic precursor for a range of complex and medicinally relevant natural products, including non-ribosomal peptide antibiotics and potent kinase inhibitors.[1] This guide provides a comprehensive technical overview of the discovery of 7-Me-Trp, the intricate enzymatic machinery responsible for its biosynthesis, its critical role in defining the pharmacological profile of parent compounds, and the experimental workflows necessary for its investigation. We will delve into the causality behind experimental choices, providing field-proven insights for researchers aiming to explore and harness the potential of this unique molecular building block.

Introduction: The "Magic Methyl" Effect in an Indole Context

The concept of the "magic methyl effect" is well-established in medicinal chemistry, where the addition of a single methyl group can dramatically enhance a molecule's therapeutic properties, including target affinity, selectivity, and metabolic stability.[2][3] In the context of tryptophan-derived natural products, the installation of a methyl group at the C-7 position of the indole ring exemplifies this principle. The indole moiety of tryptophan is a privileged scaffold in countless bioactive molecules, serving as a precursor to neurotransmitters like serotonin and melatonin, as well as a vast array of microbial and plant secondary metabolites.[4][5][6]

The C-7 position of the indole ring is not typically reactive, making its enzymatic methylation a chemically challenging and noteworthy transformation. This modification imparts distinct physicochemical properties:

-

Steric Influence: The methyl group can enforce a specific conformation, favoring a bioactive rotamer or creating steric hindrance that prevents undesirable interactions.

-

Electronic Modulation: It can alter the electron density of the indole ring system, influencing hydrogen bonding capabilities and pi-stacking interactions with biological targets.

-

Increased Lipophilicity: The addition of a methyl group enhances the compound's hydrophobicity, which can improve membrane permeability and alter pharmacokinetic profiles.[2]

Understanding the biosynthesis and functional significance of 7-Me-Trp is therefore critical for the discovery of new natural products and for the semi-synthetic optimization of existing drug leads.

Discovery and Distribution of 7-Me-Trp in Nature

The 7-Me-Trp unit is a hallmark of several classes of structurally complex and biologically potent natural products, primarily from microbial sources. Its discovery is intrinsically linked to the structural elucidation of these parent compounds.

2.1 Prominent Natural Product Families:

-

Indolocarbazoles: This family, which includes potent protein kinase inhibitors like K-252a, staurosporine, and rebeccamycin, frequently features a 7-Me-Trp-derived indole moiety. The C-7 methyl group in these compounds often plays a crucial role in their interaction with the ATP-binding pocket of various kinases.

-

Thiopeptide Antibiotics: Compounds like thiostrepton contain a highly modified quinaldic acid moiety, the biosynthesis of which originates from a methylated tryptophan precursor.[7][8]

-

Cyanobactins: A diverse class of ribosomally synthesized and post-translationally modified peptides (RiPPs) from cyanobacteria that sometimes incorporate methylated tryptophan residues.

2.2 Table of Representative 7-Me-Trp Containing Natural Products:

| Compound Name | Chemical Class | Producing Organism (Example) | Key Biological Activity |

| K-252a | Indolocarbazole | Nocardiopsis sp. | Protein Kinase C (PKC) Inhibitor |

| Rebeccamycin | Indolocarbazole | Lechevalieria aerocolonigenes | Topoisomerase I Inhibitor, Antitumor |

| Staurosporine | Indolocarbazole | Lentzea albida | Broad-spectrum Protein Kinase Inhibitor |

| Thiostrepton | Thiopeptide Antibiotic | Streptomyces azureus | Ribosome Inhibitor, Antibacterial |

The Biosynthetic Machinery: Radical SAM Methyltransferases

The methylation of the unactivated sp²-hybridized C-7 carbon of tryptophan is a chemically formidable reaction that cannot be achieved by conventional S-adenosyl-L-methionine (SAM)-dependent methyltransferases operating via an SN2 mechanism.[8][9] Nature has evolved a specialized class of enzymes, the radical SAM (RS) enzymes , to catalyze this and other challenging methylation reactions.[10][11]

3.1 The Radical-Based Mechanism:

Radical SAM enzymes are defined by a conserved CX₃CX₂C cysteine motif that coordinates a [4Fe-4S] cluster.[12] This cluster is essential for the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical (5'-dA•).[8] This radical is a powerful oxidant capable of initiating catalysis by abstracting a hydrogen atom from a substrate, thereby generating a substrate radical.[10][12]

In the case of tryptophan 7-methylation, enzymes such as TsrM (from the thiostrepton pathway) utilize this radical chemistry.[7][10] The proposed mechanism involves the 5'-dA• abstracting a hydrogen atom from the C-7 position of the indole ring, creating a tryptophan radical. This radical intermediate can then be attacked by a methyl source to complete the methylation.

3.2 Mechanistic Diagram: Tryptophan C-7 Methylation

The following diagram illustrates a generalized catalytic cycle for a radical SAM tryptophan 7-methyltransferase.

Caption: Generalized catalytic cycle of a radical SAM tryptophan 7-methyltransferase.

Functional Significance: The Strategic Role of the C-7 Methyl Group

The seemingly minor addition of a methyl group at the C-7 position has profound implications for the biological activity of the parent natural product.

4.1 Impact on Biological Activity and Target Selectivity:

In the case of indolocarbazole kinase inhibitors, the C-7 methyl group can act as a critical selectivity determinant. For example, in inhibitors targeting the ATP-binding site, this methyl group can form favorable van der Waals interactions with hydrophobic residues in the kinase hinge region. Conversely, it can cause a steric clash in the active sites of other kinases, thereby conferring selectivity. This modification can mean the difference between a broad-spectrum inhibitor and a selective one, a crucial attribute in drug development to minimize off-target effects.

4.2 Influence on Pharmacokinetic Properties:

Methylation generally increases the lipophilicity of a molecule.[2] This can have several downstream effects:

-

Improved Membrane Permeability: Enhanced ability to cross cell membranes can lead to better oral bioavailability and access to intracellular targets.

-

Reduced Metabolic Degradation: The methyl group can block a site that is otherwise susceptible to oxidative metabolism by cytochrome P450 enzymes, thus increasing the compound's half-life in vivo.[2]

-

Altered Solubility: While increasing lipophilicity, methylation can sometimes decrease aqueous solubility, a factor that must be carefully balanced during drug development.

Experimental Workflows for Investigation

Investigating 7-Me-Trp-containing natural products requires a multi-faceted approach combining analytical chemistry, molecular biology, and enzymology.